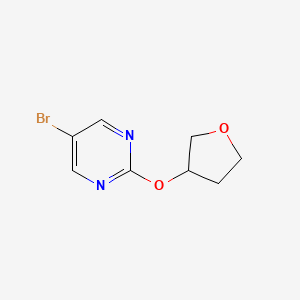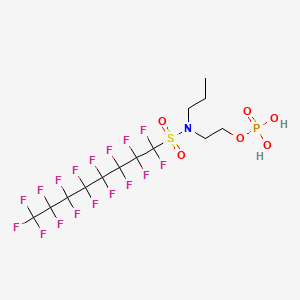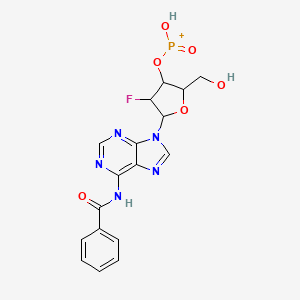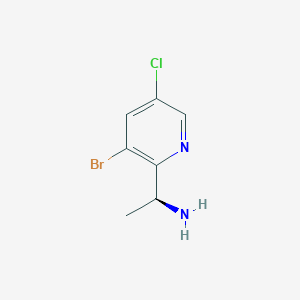
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a chemical compound with the molecular formula C10H20MoN2O2S4 and a molecular weight of 424.5 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The compound can undergo substitution reactions where the N,N-diethylcarbamodithioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) compounds, while reduction reactions may produce molybdenum(IV) compounds .
Scientific Research Applications
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of high-performance materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
Molybdenum trioxide: A common molybdenum compound used in various industrial applications.
Molybdenum disulfide: Known for its lubricating properties and use in high-performance materials.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H20MoN2O2S4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 |
InChI Key |
VEIIJBMUSYIGRD-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















